molecular formula C7H7BrN2 B2430119 4-Bromobenzimidamide CAS No. 22265-36-7

4-Bromobenzimidamide

Cat. No. B2430119
CAS RN: 22265-36-7
M. Wt: 199.051
InChI Key: JODFDXUBCBQKNC-UHFFFAOYSA-N
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Description

4-Bromobenzimidamide is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Bromobenzimidamide involves treating 4-Bromobenzamidine hydrochloride with 5 M aqueous sodium hydroxide, extracting with chloroform, and drying to give a colorless solid . The obtained solid is then treated with ethyl propiolate and potassium hydroxide .


Molecular Structure Analysis

The molecular structure of 4-Bromobenzimidamide consists of a benzimidamide core with a bromine atom attached to the 4-position . The InChI code for this compound is 1S/C7H7BrN2.ClH/c8-6-3-1-5 (2-4-6)7 (9)10;/h1-4H, (H3,9,10);1H .


Physical And Chemical Properties Analysis

4-Bromobenzimidamide is a white to yellow solid at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

  • Multifunctional Probe Development

    • Zhao et al. (2019) utilized 4-bromo-2-hydroxybenzaldehyde, a derivative of 4-Bromobenzimidamide, in creating a multifunctional chemosensor. This sensor, known as RHBr, demonstrated efficacy in the simultaneous detection of Cu²⁺, Al³⁺, Ca²⁺, and l-phenylalanine (LPA) in living cells and zebrafishes. It showed potential for low-concentration detection and different turn-on colorimetric and fluorescent signals for each ion, marking a significant advancement in chemical sensing technology (Zhao et al., 2019).
  • Structural and Vibrational Spectroscopy Studies

    • Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base compound, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), from 4-bromobenzimidamide. They conducted an in-depth analysis of its structure using X-ray crystallography and vibrational spectroscopy. The study provided valuable insights into the compound's physical properties, including its molecular structure and vibrational frequencies, which are crucial for understanding its potential applications in various fields (Arunagiri et al., 2018).
  • One-Pot Synthesis of Medicinal Scaffolds

    • Reddy et al. (2012) described a one-pot, three-component synthesis approach using 3-bromobenzimidamide hydrochloride, among other chemicals, to create a library of pyrimidine-based compounds. These compounds are considered privileged medicinal scaffolds and show promise for pharmaceutical applications (Reddy et al., 2012).
  • Antibacterial Properties of Derivatives

    • Chantrapromma et al. (2015) explored the synthesis of 4-bromobenzohydrazide derivatives and their antibacterial properties. The study included the structural determination of these compounds and an evaluation of their effectiveness against bacteria, highlighting the potential use of 4-bromobenzimidamide derivatives in developing new antibacterial agents (Chantrapromma et al., 2015).
  • Copper-Catalyzed Synthesis of Aminoquinazolines

    • Yang et al. (2017) developed a copper-catalyzed protocol for synthesizing 4-aminoquinazolines, using 2-iodo- or 2-bromobenzimidamides as starting materials. This method highlights the versatility of 4-bromobenzimidamide in synthesizing complex organic compounds, potentially useful in various pharmaceutical and chemical applications (Yang et al., 2017).
  • α-Amylase Enzyme Inhibitors Synthesis

    • Khan et al. (2022) focused on synthesizing 4-Bromobenzohydrzide derivatives as potent α-amylase enzyme inhibitors. Their study is significant for understanding the enzyme inhibition mechanisms and potential therapeutic applications in treating diseases like diabetes (Khan et al., 2022).
  • Environmental Sample Chromium Ion Detection

    • Hussain et al. (2020) reported on the synthesis of a novel (E)-Nʹ-(4-Bromobenzyledene)-benzenesulfonohydrazide compound for detecting chromium ions in environmental samples. This highlights the application of 4-bromobenzimidamide derivatives in environmental monitoring and pollution control (Hussain et al., 2020).
  • Solvent Additive in Semiconducting Polymer Blends

    • Liu et al. (2012) utilized 4-bromoanisole, related to 4-bromobenzimidamide, as a processing additive to control the phase separation and purity in organic photovoltaic devices. This application is crucial in the development of more efficient and stable organic solar cells (Liu et al., 2012).
  • Bromophenols as Antioxidants

    • Olsen et al. (2013) isolated bromophenols, related to 4-bromobenzimidamide, from red algae and demonstrated their potent antioxidant activity. This research is significant for developing natural antioxidant agents, which have various health and pharmaceutical applications (Olsen et al., 2013).
  • Synthesis of New Pyrrole and Pyrrolidine Compounds

    • Mehta (2013) conducted a study on the synthesis of pyrrole and pyrrolidine compounds starting from 4-bromo-2-hydroxy benzoic acid hydrazide, a related compound to 4-bromobenzimidamide. The study provides valuable insights for the development of new compounds with potential antibacterial and antifungal properties (Mehta, 2013).

Safety and Hazards

4-Bromobenzimidamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of inhalation, move the victim to fresh air and keep at rest in a comfortable position for breathing .

properties

IUPAC Name

4-bromobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODFDXUBCBQKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944930
Record name 4-Bromobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzimidamide

CAS RN

22265-36-7
Record name 4-Bromobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzene-1-carboximidamide
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